

# The Role of Polyethylene Glycol in Enhancing Griseofulvin Solubility: A Technical Guide

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## Compound of Interest

Compound Name: *Gris-PEG*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental protocols related to the use of Polyethylene Glycol (PEG) in augmenting the solubility and dissolution rate of the poorly water-soluble antifungal drug, griseofulvin. Griseofulvin, a Biopharmaceutics Classification System (BCS) Class II drug, exhibits low aqueous solubility and high permeability, making its oral bioavailability dependent on its dissolution rate.<sup>[1]</sup> The formation of solid dispersions with hydrophilic carriers like PEG is a well-established and effective strategy to overcome this limitation.

## Core Mechanisms of Solubility Enhancement

The primary mechanisms by which PEG enhances the solubility and dissolution of griseofulvin in solid dispersions include:

- **Amorphization:** Griseofulvin is converted from its crystalline state to a higher-energy amorphous form within the PEG matrix.<sup>[2][3]</sup> This amorphous state has a lower thermodynamic barrier to dissolution compared to the stable crystalline form.
- **Improved Wettability:** The hydrophilic nature of PEG improves the wettability of the hydrophobic griseofulvin particles, facilitating better contact with the dissolution medium.
- **Reduced Particle Size and Aggregation:** During the preparation of solid dispersions, griseofulvin is molecularly dispersed within the PEG carrier, leading to a significant reduction

in particle size and prevention of aggregation, thereby increasing the surface area available for dissolution.

- **Hydrogen Bonding:** Spectroscopic analyses, such as Fourier-transform infrared spectroscopy (FTIR), suggest the formation of hydrogen bonds between the carbonyl group of griseofulvin and the hydroxyl groups of PEG.<sup>[1][3]</sup> This interaction can disrupt the drug's crystal lattice and promote its dispersion within the polymer.

## Quantitative Data on Solubility and Dissolution Enhancement

The effectiveness of PEG in enhancing the solubility and dissolution of griseofulvin is dependent on several factors, including the molecular weight of PEG, the drug-to-polymer ratio, and the method of preparation. The following tables summarize quantitative data from various studies.

Table 1: Enhancement of Griseofulvin Dissolution in PEG-Based Solid Dispersions

PEG Molecular Weight	Drug:PEG Ratio (w/w)	Preparation Method	Dissolution Medium	Key Findings
PEG 6000	1:1, 1:3, 1:5, 1:7	Melting/Fusion	0.1N HCl	Increased drug release with increasing polymer concentration.[2]
PEG 6000	1:1	Solid Dispersion	Water	A combination of PEG 6000 and crospovidone (superdisintegrant) showed a significant increase in dissolution.[1]
PEG 4000 & 6000	1:1, 1:3, 1:5, 1:7	Solvent Evaporation	0.1N HCl	Solid dispersions showed enhanced dissolution compared to physical mixtures.[2]
PEG 6000	Various	Solid Dispersion	4% Sodium Lauryl Sulphate	The formulation with 62.5 mg of PEG 6000 and 62.5 mg of crospovidone showed 97.11% drug release in 45 minutes.[1][4]
PEG 6000	-	Solid Dispersion	-	Tablets formulated from solid dispersions showed a higher cumulative

percentage of  
drug release  
(88.81% in 90  
minutes)  
compared to  
conventional  
tablets.[5]

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## Experimental Protocols

Detailed methodologies for the preparation and characterization of griseofulvin-PEG solid dispersions are crucial for reproducible research.

## Preparation of Solid Dispersions

### 3.1.1. Solvent Evaporation Method

This method involves dissolving both the drug and the carrier in a common volatile solvent, followed by the evaporation of the solvent to obtain a solid dispersion.

- Materials: Griseofulvin, Polyethylene Glycol (e.g., PEG 6000), Methanol (or other suitable volatile solvent).
- Protocol:
  - Accurately weigh the desired amounts of griseofulvin and PEG.
  - Dissolve both components in a minimal amount of methanol in a beaker with constant stirring until a clear solution is obtained.
  - The solvent is then evaporated under controlled conditions (e.g., in a rotary evaporator or a water bath at a specific temperature).
  - The resulting solid mass is further dried in a desiccator to remove any residual solvent.
  - The dried solid dispersion is then pulverized and sieved to obtain a uniform particle size.

[2][6]

### 3.1.2. Fusion (Melting) Method

In this method, the drug is dispersed in the molten polymer, which then solidifies upon cooling.

- Materials: Griseofulvin, Polyethylene Glycol (e.g., PEG 6000).
- Protocol:
  - Accurately weigh the desired amounts of griseofulvin and PEG.
  - The PEG is melted in a porcelain dish or a beaker on a hot plate or water bath at a temperature just above its melting point.
  - The griseofulvin is then added to the molten PEG with continuous stirring until a homogenous dispersion is obtained.
  - The molten mixture is rapidly cooled on an ice bath to solidify.
  - The solidified mass is pulverized and sieved.[\[2\]](#)[\[7\]](#)

## Characterization of Solid Dispersions

### 3.2.1. In Vitro Dissolution Studies

This test evaluates the rate and extent of drug release from the prepared solid dispersions.

- Apparatus: USP Type II (Paddle) Dissolution Test Apparatus.
- Dissolution Medium: 900 mL of a suitable medium (e.g., 0.1N HCl, phosphate buffer pH 6.8, or water with a surfactant like Sodium Lauryl Sulphate).[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Protocol:
  - Maintain the dissolution medium at  $37 \pm 0.5^{\circ}\text{C}$ .
  - Set the paddle speed to a specified rate (e.g., 50 or 100 rpm).[\[1\]](#)[\[7\]](#)
  - Place a weighed amount of the solid dispersion (equivalent to a specific dose of griseofulvin) into the dissolution vessel.

- Withdraw aliquots of the dissolution medium at predetermined time intervals.
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
- Filter the samples and analyze the concentration of griseofulvin using a suitable analytical method, such as UV-Visible spectrophotometry at its  $\lambda_{\text{max}}$  (around 291-295 nm).[\[1\]](#)[\[2\]](#)[\[4\]](#)

### 3.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the physical state of griseofulvin (crystalline or amorphous) in the solid dispersion.

- Protocol:
  - Accurately weigh a small sample (2-5 mg) of the solid dispersion into an aluminum pan.
  - Seal the pan and place it in the DSC instrument.
  - Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30 to 300°C) under a nitrogen purge.
  - Record the heat flow as a function of temperature. The absence of the characteristic endothermic peak of crystalline griseofulvin (around 220°C) indicates its amorphous state.  
[\[2\]](#)[\[8\]](#)

### 3.2.3. X-Ray Powder Diffraction (XRPD)

XRPD is another technique to confirm the crystalline or amorphous nature of the drug in the solid dispersion.

- Protocol:
  - Mount the powdered sample of the solid dispersion onto the sample holder of the diffractometer.
  - Scan the sample over a specific range of  $2\theta$  angles (e.g., 5-40°) using Cu K $\alpha$  radiation.

- The disappearance of the characteristic sharp peaks of crystalline griseofulvin in the diffractogram of the solid dispersion confirms the amorphization of the drug.[1][9]

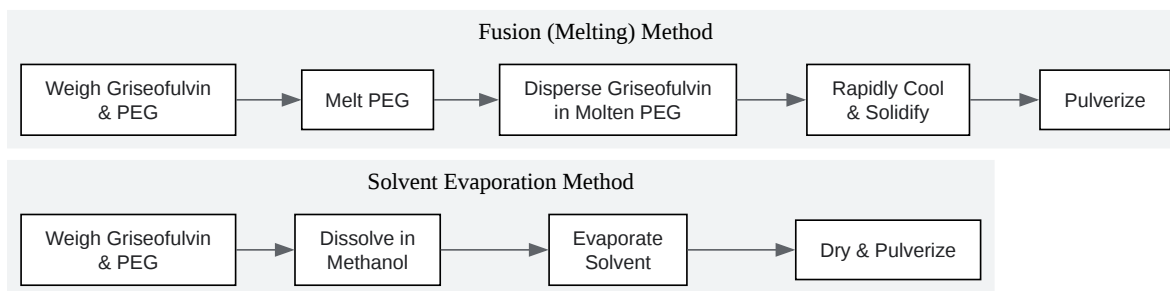
### 3.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to investigate the potential interactions between griseofulvin and PEG.

- Protocol:
  - Prepare a sample by mixing the solid dispersion with potassium bromide (KBr) and compressing it into a pellet.
  - Record the FTIR spectrum over a specific wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - Shifts in the characteristic peaks of griseofulvin (e.g., the carbonyl stretching vibration) can indicate intermolecular interactions, such as hydrogen bonding, with PEG.[1][10][11]

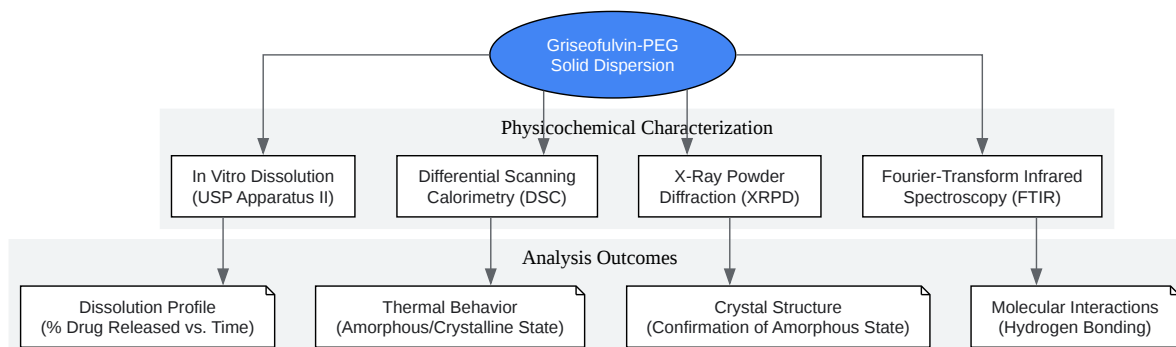
## Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.



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*Diagram 1: Preparation of Griseofulvin-PEG Solid Dispersions.*



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*Diagram 2: Characterization of Griseofulvin-PEG Solid Dispersions.*

## Conclusion

The use of Polyethylene Glycol as a carrier for griseofulvin in solid dispersions is a highly effective method for enhancing its solubility and dissolution rate. The primary mechanisms involve the amorphization of the drug, improved wettability, and potential molecular interactions. The selection of the appropriate PEG molecular weight, drug-to-polymer ratio, and preparation method is critical to optimizing the formulation. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for researchers and drug development professionals working to improve the bioavailability of poorly water-soluble drugs like griseofulvin.

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